molecular formula C31H26N4O4S B15040686 (5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15040686
M. Wt: 550.6 g/mol
InChI Key: AZILIWHGKPDJQA-OGLMXYFKSA-N
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Description

The compound “(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule that features a combination of pyrrole, pyrimidine, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:

    Formation of the Pyrrole Ring: This could involve the condensation of a nitrobenzaldehyde with a suitable amine and a diketone.

    Formation of the Pyrimidine Ring: This might involve the reaction of a substituted benzaldehyde with thiourea and a β-diketone.

    Coupling Reactions: The final step could involve coupling the pyrrole and pyrimidine intermediates under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction conditions precisely.

    Purification Techniques: Such as crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The thioxo group can be oxidized to a sulfone.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogens, acids, or bases under controlled conditions.

Major Products

    Amines: From the reduction of the nitro group.

    Sulfones: From the oxidation of the thioxo group.

    Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

    In Drug Development: It might interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    In Catalysis: It might coordinate with metal centers, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole structures.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

    Thioxo Compounds: Compounds with similar thioxo groups.

Uniqueness

    Structural Complexity: The combination of pyrrole, pyrimidine, and thioxo groups is unique.

    The compound’s unique structure may offer distinct advantages in various applications.

Properties

Molecular Formula

C31H26N4O4S

Molecular Weight

550.6 g/mol

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C31H26N4O4S/c1-19-13-14-26(15-20(19)2)34-30(37)28(29(36)33(31(34)40)24-9-6-5-7-10-24)17-23-16-21(3)32(22(23)4)25-11-8-12-27(18-25)35(38)39/h5-18H,1-4H3/b28-17+

InChI Key

AZILIWHGKPDJQA-OGLMXYFKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)/C(=O)N(C2=S)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C(=O)N(C2=S)C5=CC=CC=C5)C

Origin of Product

United States

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